Cas no 954592-13-3 (N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide)

N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide structure
954592-13-3 structure
Product Name:N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide
CAS No:954592-13-3
MF:C17H22N2O3S
MW:334.433183193207
CID:6163428
PubChem ID:16931112
Update Time:2025-07-19

N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide
    • N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide
    • N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide
    • F2392-0021
    • N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,3-dimethoxybenzamide
    • 954592-13-3
    • AKOS024645716
    • Inchi: 1S/C17H22N2O3S/c1-19(2)14(12-8-9-23-11-12)10-18-17(20)13-6-5-7-15(21-3)16(13)22-4/h5-9,11,14H,10H2,1-4H3,(H,18,20)
    • InChI Key: IFQOJHNDJIJYRJ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(CNC(C1C=CC=C(C=1OC)OC)=O)N(C)C

Computed Properties

  • Exact Mass: 334.13511374g/mol
  • Monoisotopic Mass: 334.13511374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 79Ų

N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide Pricemore >>

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Additional information on N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide

Introduction to N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide (CAS No. 954592-13-3)

N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 954592-13-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide consists of several key functional groups, including an amide linkage, a dimethylamino group, and a thiophene ring. These components contribute to the compound's overall reactivity and potential interactions with biological targets. The presence of the thiophen-3-yl moiety is particularly noteworthy, as thiophene derivatives are well-known for their role in various pharmaceutical applications.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl part of the molecule suggests potential applications in modulating enzyme activity and receptor binding, which are critical for developing new drugs. This compound's structure aligns well with the current trends in medicinal chemistry, where designing molecules with multiple functional groups can enhance their pharmacological efficacy.

One of the most compelling aspects of N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide is its potential as a lead compound for further drug development. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could make it valuable in treating conditions such as arthritis and other inflammatory disorders.

The 2,3-dimethoxybenzamide moiety in the compound's name is another key feature that contributes to its biological activity. Benzamide derivatives are known for their diverse pharmacological effects, ranging from analgesic to anti-cancer properties. The methoxy groups at the 2 and 3 positions enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach target sites within the body.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide with greater accuracy. These computational models help in designing molecules with optimized properties for drug development. By leveraging these tools, scientists can accelerate the discovery process and identify promising candidates for further experimental validation.

In addition to its potential therapeutic applications, N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide has also attracted attention for its synthetic utility. The presence of multiple reactive sites allows chemists to modify the molecule in various ways, enabling the creation of libraries of derivatives with tailored properties. This flexibility is crucial for optimizing drug candidates during the preclinical development phase.

The field of medicinal chemistry continues to evolve rapidly, with new synthetic methods and computational tools being developed to aid in drug discovery. N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide exemplifies how structurally complex molecules can provide new opportunities for therapeutic intervention. Its unique combination of functional groups makes it a valuable asset in the quest for novel pharmaceuticals.

As research progresses, it is expected that more insights will be gained into the biological activities and potential applications of N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide. The ongoing studies will not only contribute to our understanding of this compound but also provide valuable data for designing future generations of drugs. The integration of experimental data with computational modeling will continue to play a pivotal role in this process.

In conclusion, N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,3-dimethoxybenzamide (CAS No. 954592-13-3) is a fascinating compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a promising candidate for further study and development. As our understanding of molecular interactions continues to grow, compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery and development.

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